4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] is a synthetic organic compound known for its selective antagonistic activity against the lysophosphatidic acid receptor subtype 2. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of respiratory diseases and cancer.
The compound is referenced in various scientific studies and databases, including PubChem, where it is identified by the Chemical Identifier (CID) 90488981. It is also documented in literature discussing its synthesis and biological activity, highlighting its role as a selective receptor antagonist with significant implications for therapeutic use .
This compound falls under the category of synthetic organic chemicals. Its classification is based on its structure, which includes phenylene and butenoic acid moieties. The compound's systematic name reflects its complex structure, indicating that it is a derivative of both phenylene and butenoic acid .
The synthesis of 4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] typically involves multi-step organic reactions that may include condensation reactions between appropriate phenolic compounds and butenoic acid derivatives.
The precise synthetic route can vary based on the desired purity and yield of the final product .
The molecular formula for 4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] is . The structure consists of multiple aromatic rings connected through ether and imine linkages, contributing to its stability and biological activity.
The compound's structural features include:
This complexity allows for various interactions with biological targets .
In biological systems, 4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] primarily acts as a receptor antagonist. Its interaction with lysophosphatidic acid receptors can inhibit downstream signaling pathways involved in cell proliferation and inflammation.
These reactions highlight its potential as a therapeutic agent against conditions like asthma and certain cancers .
The mechanism of action for 4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] involves blocking the activation of LPA2 receptors on cell surfaces. This blockade prevents the usual signaling cascades that lead to cellular responses such as proliferation and inflammation.
Research indicates that this compound effectively suppresses pathways associated with atherosclerosis and tumor progression by inhibiting the LPA signaling axis .
The physical properties of 4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] include:
Key chemical properties include:
These properties are essential for understanding its handling and application in laboratory settings .
The primary applications of 4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] are in pharmacological research:
Its selective action on LPA receptors makes it a valuable candidate for developing targeted therapies in various medical conditions .
Lysophosphatidic acid (LPA) represents a structurally diverse class of bioactive phospholipid signaling molecules that exert profound physiological and pathophysiological effects through a family of six G protein-coupled receptors (LPA₁ to LPA₆). These receptors exhibit distinct tissue distributions and downstream signaling properties, collectively regulating fundamental cellular processes including proliferation, migration, survival, and cytoskeletal reorganization. LPA biosynthesis occurs through multiple enzymatic pathways, with extracellular production predominantly mediated by autotaxin (ATX), which converts lysophosphatidylcholine to LPA. The concentration gradients of LPA across biological compartments create spatially regulated signaling fields, with serum containing micromolar concentrations (4–15.5 μM) while cerebrospinal fluid maintains significantly lower levels (0.025–0.2 nM) [3]. This differential distribution enables precise spatiotemporal control over receptor activation in diverse tissue contexts.
Table 1: Physiological and Pathophysiological Distribution of LPA in Human Tissues and Fluids
Tissue/Fluid | LPA Concentration | Measurement Method | Pathophysiological Context |
---|---|---|---|
Plasma | 0.17–0.63 μM | Liquid chromatography-mass spectrometry (LC-MS) | Chronic liver injury (0.3–0.4 μM) |
Serum | 4–15.5 μM | Thin-layer chromatography–gas chromatography (TLC-GC) | Systemic sclerosis (5.5 μM) |
Cerebrospinal Fluid (CSF) | 0.025–0.2 nM | RH7777 bioassay | Not available |
Ascites | 0.62 μM | RH7777 bioassay | Pancreatic cancer (2.7 μM) |
Nerve Tissue | 0.79 pmol/mg | B103 bioassay | Nerve injury (74.8 pmol/mg) |
LPA receptor activation initiates heterotrimeric G protein coupling to four major classes (Gαᵢ/ₒ, Gαq/₁₁, Gα₁₂/₁₃, Gαₛ), triggering diverse intracellular signaling cascades. The downstream effectors include phospholipase C-β (PLC-β), Rho GTPases, adenylate cyclase, and mitogen-activated protein kinases (MAPKs), which collectively modulate cellular phenotypes in tissue-specific contexts. Pathological LPA signaling manifests across multiple organ systems through receptor subtype-specific mechanisms. In oncology, LPA₂ and LPA₅ overexpression in fibrosarcoma HT1080 cells promotes tumor invasiveness and metastatic potential, with experimental evidence demonstrating that LPA₂ knockdown significantly suppresses malignant progression [7]. Cardiovascular pathophysiology involves LPA-mediated disruption of endothelial function, where LPA₁ activation shifts flow-induced dilation from nitric oxide (NO) to mitochondrial hydrogen peroxide (H₂O₂)-mediated mechanisms in human adipose arterioles, contributing to endothelial dysfunction in coronary artery disease [7]. In the nervous system, LPA₁ activation by tetracyclic antidepressants mediates neuroprotection through extracellular signal-regulated kinases 1 and 2 (ERK1/2) phosphorylation and cyclic AMP response element binding protein (CREB) activation, suggesting receptor crosstalk between lipid signaling and neuropsychopharmacology [7].
The signaling specificity of LPA receptors is determined by structural variations in their ligand-binding pockets. Crystal structures of LPA₁ reveal a spherical binding cavity with distinct residues (Asp129³·³³, Trp210⁵·⁴³, Gly274⁶·⁵¹) that enable recognition of diverse LPA species with varying acyl chain lengths and saturation states [5]. This contrasts sharply with the more constrained binding pocket of sphingosine 1-phosphate receptors, explaining the differential ligand specificity between these structurally related lipid receptor families.
The development of 4,4′-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-Butenoic acid] (H2L5186303) emerged from compelling evidence implicating LPA₂ in disease pathogenesis and the molecular accessibility of this receptor subtype for pharmacological intervention. This synthetic antagonist exhibits remarkable selectivity, with half-maximal inhibitory concentration (IC₅₀) values of 8.9 nM for LPA₂ versus 1.23 μM for LPA₃ and 27.35 μM for LPA₁, representing a 40- to 1,800-fold selectivity profile over other LPA receptors [4] [7] [8]. The biochemical basis for this specificity involves H2L5186303's stereoselective interaction with non-conserved residues within the orthosteric binding pocket of LPA₂, particularly those in extracellular loop regions that diverge from other receptor subtypes.
Table 2: Selectivity Profile of H2L5186303 Against LPA Receptor Subtypes
Receptor Subtype | IC₅₀ Value | Selectivity Ratio vs. LPA₂ | Cellular Assay System |
---|---|---|---|
LPA₂ | 8.9 nM | 1 (reference) | Calcium mobilization assay |
LPA₃ | 1.23 μM | 138-fold | Calcium mobilization assay |
LPA₁ | 27.35 μM | 3,072-fold | Calcium mobilization assay |
LPA₄ | >50 μM | >5,600-fold | Not reported |
LPA₅ | >50 μM | >5,600-fold | Fibrosarcoma cell invasion assay [7] |
The therapeutic rationale for LPA₂ antagonism extends across multiple pathological contexts. In cancer biology, LPA₂ upregulation in drug-resistant fibrosarcoma lineages enhances tumor cell motility and invasion, with H2L5186303 effectively reversing these malignant phenotypes [7]. Fibrotic disorders involve LPA₂-mediated fibroblast recruitment and collagen deposition, confirmed through genetic deletion studies showing attenuated fibrosis in Lpar2⁻/⁻ mice. Neuroinflammatory pathways engage LPA₂-dependent microglial activation, positioning this receptor as a modulator of neuroimmune responses. Furthermore, vascular pathophysiology involves LPA₂-mediated disruption of endothelial barrier function, promoting vascular leakage and edema formation [3] [10]. The convergence of these disease mechanisms on LPA₂ signaling highlights the broad therapeutic potential of selective antagonists like H2L5186303 that spare related receptors (LPA₁, LPA₃) with homeostatic functions.
Synthetic LPA receptor modulators are structurally classified into four primary categories based on chemical scaffold: lipid mimetics, tyrosine derivatives, carboxylic acid-containing compounds, and heterocyclic architectures. H2L5186303 belongs to the carboxylic acid class, characterized by extended aromatic systems linked through oxygen and nitrogen bridges with terminal (Z)-4-oxo-2-butenoic acid groups. The compound's systematic name—(Z,Z)-4,4′-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid]—encodes its symmetrical structure featuring a central meta-substituted phenyl core flanked by two identical arms composed of ether-linked aniline moieties connected to unsaturated dicarboxylic acid pharmacophores [2] [8].
The molecular architecture of H2L5186303 incorporates several critical design elements:
This structural arrangement yields a molecule with high polarity (molecular weight: 488.45 g/mol) and limited membrane permeability, consistent with its extracellular receptor targeting. Computational modeling reveals that H2L5186303 occupies a subpocket extension within LPA₂ that is sterically constrained in other LPA receptor subtypes, explaining its exceptional selectivity. The compound's physicochemical properties include solubility in dimethyl sulfoxide (DMSO) up to 50 mg/mL, with stability maintained for one month at -20°C in solution and one year as a solid at 2-8°C [4] [8]. These characteristics facilitate experimental applications while presenting challenges for bioavailability that inform ongoing medicinal chemistry optimization efforts.
Table 3: Structural and Physicochemical Properties of H2L5186303
Property | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C₂₆H₂₀N₂O₈ | Elemental analysis |
Molecular Weight | 488.45 g/mol | Mass spectrometry |
Configuration | (Z,Z) at C12-C14 and C15-C13 bonds | Nuclear magnetic resonance |
Purity | ≥98% | High-performance liquid chromatography |
Solubility | Soluble in DMSO (25-50 mg/mL), insoluble in aqueous buffers | Experimental determination |
Solid Form | White to beige powder | Visual characterization |
Storage Stability | 1 year at 2-8°C (solid); 1 month at -20°C (DMSO solution) | Stability-indicating assays |
The structural evolution of LPA₂ antagonists has progressed from early lipid-like compounds to increasingly drug-like molecules. H2L5186303 emerged from rational design strategies building upon the crystal structure of LPA₁, leveraging conserved features of the binding pocket while exploiting subtype-specific differences [5]. Molecular docking studies indicate that the terminal carboxylic acids of H2L5186303 form salt bridges with arginine residues in the extracellular loops of LPA₂, while the central aromatic system engages in π-stacking interactions with phenylalanine side chains unique to this receptor subtype. This binding mode contrasts with endogenous LPA, which coordinates via phosphate head group interactions deep within the transmembrane helices, suggesting allosteric or competitive mechanisms depending on ligand access pathways. The ligand access mechanism for LPA receptors involves extracellular entry, as demonstrated by molecular dynamics simulations showing minimal membrane partitioning compared to sphingosine 1-phosphate receptors [5] [6]. This accessibility enables direct targeting by synthetic antagonists without requirement for transmembrane diffusion.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: